molecular formula C10H11N3O2 B2430881 Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 76157-13-6

Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2430881
CAS No.: 76157-13-6
M. Wt: 205.217
InChI Key: ZYZKPUSLGMLJBT-UHFFFAOYSA-N
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Description

Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with a fused imidazo-pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate can be synthesized through various methods. One common approach involves the nucleophilic addition of 2-aminopyridine to an appropriate electrophile, followed by cyclization and esterification . Another method includes the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZKPUSLGMLJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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